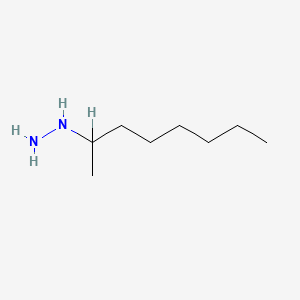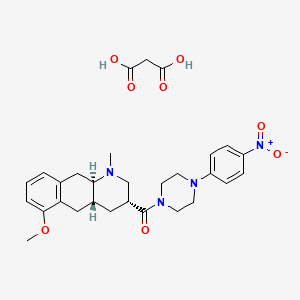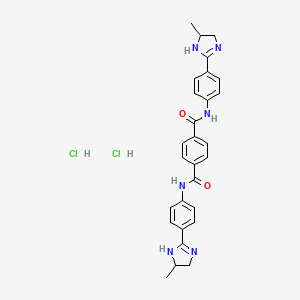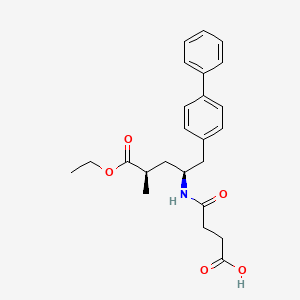
Clorhidrato de MPTP
Descripción general
Descripción
El clorhidrato de 1-metil-4-fenil-1,2,3,6-tetrahidropiridina es un compuesto neurotóxico que se utiliza ampliamente en la investigación científica para estudiar la enfermedad de Parkinson. Es conocido por su capacidad para inducir síntomas parkinsonianos al destruir selectivamente las neuronas dopaminérgicas en la sustancia negra del cerebro .
Aplicaciones Científicas De Investigación
El clorhidrato de 1-metil-4-fenil-1,2,3,6-tetrahidropiridina se utiliza ampliamente en la investigación científica, particularmente en el estudio de la enfermedad de Parkinson. Sus aplicaciones incluyen:
Química: Utilizado como compuesto modelo para estudiar los mecanismos de neurotoxicidad y los efectos de varios inhibidores.
Medicina: Utilizado en estudios preclínicos para probar la eficacia de nuevos fármacos dirigidos a la enfermedad de Parkinson.
Industria: Utilizado en el desarrollo de agentes neuroprotectores y otros compuestos terapéuticos.
Mecanismo De Acción
Los efectos neurotóxicos del clorhidrato de 1-metil-4-fenil-1,2,3,6-tetrahidropiridina se deben principalmente a su conversión a 1-metil-4-fenilpiridinio (MPP+) por la monoaminooxidasa B en el cerebro. El MPP+ ataca selectivamente las neuronas dopaminérgicas al interferir con la función mitocondrial, lo que lleva a la muerte celular. Este proceso implica la inhibición del complejo I mitocondrial, lo que da como resultado la producción de especies reactivas de oxígeno y estrés oxidativo .
Análisis Bioquímico
Biochemical Properties
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride is a lipophilic compound that can cross the blood-brain barrier . Once inside the brain, it is metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes . MPP+ is known to interact with various biomolecules, including dopamine transporters, which have a high affinity for MPP+ .
Cellular Effects
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride primarily affects dopamine-producing neurons in a part of the brain called the pars compacta of the substantia nigra . It has been shown to cause severe dopaminergic neuronal loss and evident astrogliosis . The compound also influences cell function by interfering with complex I of the electron transport chain, a component of mitochondrial metabolism, leading to cell death and causing the buildup of free radicals .
Molecular Mechanism
The molecular mechanism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride involves its conversion to MPP+ by MAO-B. MPP+ then interferes with complex I of the electron transport chain in mitochondria, leading to cell death and the buildup of free radicals . This process contributes to the destruction of dopaminergic neurons in the substantia nigra of the brain .
Temporal Effects in Laboratory Settings
The effects of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride over time in laboratory settings have been studied extensively. For instance, one study showed that the neurotoxic effect of MPTP can be completely abolished in vivo by treatment with a monoamine oxidase inhibitor and potentiated by an inhibitor of catechol-O-methyltransferase .
Dosage Effects in Animal Models
The effects of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride vary with different dosages in animal models. For example, it has been used to induce Parkinson’s disease-like symptoms in mice at certain dosages
Metabolic Pathways
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride is involved in several metabolic pathways. It is metabolized into MPP+ by the enzyme MAO-B . MPP+ then interferes with complex I of the electron transport chain, leading to cell death and the buildup of free radicals .
Transport and Distribution
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride is a lipophilic compound that can cross the blood-brain barrier . Once inside the brain, it is metabolized into MPP+ by the enzyme MAO-B of glial cells, specifically astrocytes . MPP+ is then distributed within cells and tissues, primarily affecting dopamine-producing neurons in the substantia nigra .
Subcellular Localization
The subcellular localization of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride and its metabolite MPP+ is primarily within the mitochondria of cells . MPP+ interferes with complex I of the electron transport chain in mitochondria, leading to cell death and the buildup of free radicals .
Métodos De Preparación
La síntesis del clorhidrato de 1-metil-4-fenil-1,2,3,6-tetrahidropiridina implica varios pasos. Un método común comienza con la reacción de 4-fenil-1,2,3,6-tetrahidropiridina con yoduro de metilo para formar 1-metil-4-fenil-1,2,3,6-tetrahidropiridina. Este intermedio se trata luego con ácido clorhídrico para obtener la sal de clorhidrato . Los métodos de producción industrial suelen implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala.
Análisis De Reacciones Químicas
El clorhidrato de 1-metil-4-fenil-1,2,3,6-tetrahidropiridina se somete a varios tipos de reacciones químicas:
Reducción: Puede reducirse en condiciones específicas, aunque esto es menos común en los sistemas biológicos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.
Los reactivos comunes utilizados en estas reacciones incluyen la monoaminooxidasa B para la oxidación y varios nucleófilos para las reacciones de sustitución. El producto principal formado a partir de la reacción de oxidación es el 1-metil-4-fenilpiridinio (MPP+), que es altamente tóxico para las neuronas dopaminérgicas .
Comparación Con Compuestos Similares
El clorhidrato de 1-metil-4-fenil-1,2,3,6-tetrahidropiridina es único en su capacidad para inducir síntomas parkinsonianos en modelos animales. Los compuestos similares incluyen:
Rotenona: Otra neurotoxina que inhibe el complejo I mitocondrial pero tiene un rango más amplio de efectos.
Paraquat: Un herbicida que también induce estrés oxidativo pero a través de mecanismos diferentes.
6-Hidroxidopamina: Una neurotoxina utilizada para destruir selectivamente las neuronas dopaminérgicas, pero requiere inyección directa en el cerebro
Estos compuestos comparten algunas similitudes en sus mecanismos de acción, pero difieren en su especificidad y las vías que afectan.
Propiedades
IUPAC Name |
1-methyl-4-phenyl-3,6-dihydro-2H-pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-7H,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWJANGMTAZWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044077 | |
| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23007-85-4 | |
| Record name | Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23007-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MPTP hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023007854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MPTP HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O1K9K2EZM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MPTP hydrochloride induce Parkinsonian symptoms?
A1: MPTP hydrochloride itself is not toxic, but it crosses the blood-brain barrier and is metabolized by monoamine oxidase B (MAO-B) in astrocytes into 1-methyl-4-phenylpyridinium (MPP+). [, ] MPP+ is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra pars compacta (SNc) – a brain region critical for motor control. [, ]
Q2: What is the mechanism of MPP+ toxicity in dopaminergic neurons?
A2: MPP+ is actively transported into dopaminergic neurons via the dopamine transporter (DAT). [] Inside the neuron, it inhibits complex I of the mitochondrial electron transport chain, leading to energy depletion and oxidative stress. [, ] This ultimately results in neuronal death and the characteristic motor symptoms of PD, such as tremors, rigidity, and bradykinesia.
Q3: Does MPTP hydrochloride affect other brain regions or cell types?
A3: While MPTP primarily targets dopaminergic neurons in the SNc, research suggests it can also affect other brain regions, including the striatum and hippocampus, albeit to a lesser extent. [, ] Furthermore, MPTP can activate microglia – the brain's resident immune cells – leading to neuroinflammation that contributes to neuronal damage. [, ]
Q4: Are the effects of MPTP hydrochloride reversible?
A4: The effects of MPTP hydrochloride can vary depending on the dose and duration of exposure. Acute administration can lead to reversible Parkinsonian symptoms in some animal models, while chronic exposure often results in more persistent and irreversible damage. [, ]
Q5: Do genetic factors influence susceptibility to MPTP hydrochloride?
A5: Yes, studies using transgenic mice overexpressing mutant α-synuclein, a protein implicated in PD, show these animals exhibit increased vulnerability to MPTP-induced neurodegeneration and reduced neurogenesis compared to wild-type mice. [, ]
Q6: What are the advantages of using MPTP hydrochloride to model PD?
A6: MPTP hydrochloride provides a valuable tool for researchers due to its ability to reproduce many of the hallmark features of PD, including selective dopaminergic neuron loss, motor deficits, and biochemical changes in the brain. [, ] This allows for investigation of potential therapeutic interventions and a deeper understanding of the disease's underlying mechanisms.
Q7: What are the limitations of the MPTP hydrochloride model?
A7: While valuable, the MPTP hydrochloride model doesn't fully recapitulate all aspects of PD. Notably, it doesn't induce the formation of Lewy bodies – abnormal protein aggregates found in the brains of PD patients. [, ] Additionally, the acute nature of the model doesn't reflect the gradual progression of the disease observed in humans. [, ]
Q8: How has MPTP hydrochloride contributed to PD research?
A8: MPTP hydrochloride has been instrumental in identifying potential therapeutic targets for PD, such as neuroprotective agents, anti-inflammatory drugs, and gene therapies aimed at restoring dopamine levels or protecting neurons from damage. [, , ]
Q9: Has MPTP hydrochloride research led to new treatments for PD?
A9: While MPTP hydrochloride has not directly led to new treatments for PD yet, it has significantly advanced our understanding of the disease. [, , ] By providing a model to test potential therapies, MPTP research contributes to the ongoing development of more effective treatments for this debilitating disorder.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B1662462.png)




